molecular formula C15H12N4O2 B8048499 3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid

3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid

Cat. No.: B8048499
M. Wt: 280.28 g/mol
InChI Key: HEVGHWIPFVQYTL-UHFFFAOYSA-N
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Description

3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the triazole ring and an amino group linked to a benzoic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenylhydrazine as a starting material.

    Amino Group Addition: The amino group is added through a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.

    Benzoic Acid Attachment: The final step involves the coupling of the triazole derivative with benzoic acid, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups using appropriate reagents.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions with various amines or alcohols to form amides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(5-Phenyl-1H-[1,2,4]triazol-3-ylamino)benzoic acid can be compared with other triazole derivatives, such as:

    3-(5-Amino-1H-1,2,4-triazol-3-yl)benzoic acid: This compound lacks the phenyl group, which may result in different biological activities and chemical properties.

    3-(5-Phenyl-1H-1,2,4-triazol-3-yl)benzoic acid:

    3-(5-Phenyl-1H-1,2,4-triazol-3-ylamino)benzoic acid derivatives: Various derivatives with different substituents on the phenyl or benzoic acid moieties can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[(5-phenyl-1H-1,2,4-triazol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14(21)11-7-4-8-12(9-11)16-15-17-13(18-19-15)10-5-2-1-3-6-10/h1-9H,(H,20,21)(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVGHWIPFVQYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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